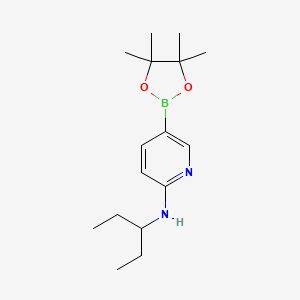
N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a complex organic compound with a wide range of applications in the scientific research field. This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and is composed of a nitrogen atom surrounded by five carbon atoms and two boron atoms. This compound has a variety of uses in the laboratory, including its use as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry.
Wissenschaftliche Forschungsanwendungen
N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has a wide range of applications in the scientific research field. This compound can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. It can also be used as a starting material in the synthesis of other compounds, such as the synthesis of pyridine derivatives. Additionally, this compound can be used to study the properties of pyridine derivatives and to investigate the effects of substituents on the reactivity of pyridine derivatives.
Wirkmechanismus
N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is an organic compound that acts as a ligand in coordination chemistry. The nitrogen atom of the compound is the site of coordination, and the boron atoms act as the electron-donating groups. The nitrogen atom of the compound can bind to a metal center, such as a transition metal, and the boron atoms can donate electrons to the metal center. This allows the metal center to form a stable complex with the ligand.
Biochemical and Physiological Effects
This compound has not been studied extensively for its biochemical and physiological effects. However, it is known that this compound can interact with certain proteins and enzymes in the body. It is also known that this compound can bind to certain metal centers in the body, such as iron and copper, and can affect their function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several advantages for use in the laboratory. This compound is relatively stable and can be stored for long periods of time without degradation. Additionally, this compound is relatively inexpensive and can be easily synthesized from a variety of starting materials. However, this compound can be toxic if ingested or inhaled, and should be handled with care in the laboratory.
Zukünftige Richtungen
N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has potential for further research in a variety of areas. Further research could explore the effects of this compound on other proteins and enzymes in the body, as well as its potential for use in the synthesis of other compounds. Additionally, further research could explore the effects of this compound on metal centers in the body, as well as its potential for use in coordination chemistry. Finally, further research could explore the effects of this compound on the reactivity of pyridine derivatives, as well as its potential for use in the synthesis of pyridine derivatives.
Synthesemethoden
N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can be synthesized from a variety of starting materials. One of the most common methods of synthesis is the reaction of 3-pentanone with dimethyl dioxaborolane in the presence of a palladium catalyst. This reaction yields this compound in good yields.
Eigenschaften
IUPAC Name |
N-pentan-3-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BN2O2/c1-7-13(8-2)19-14-10-9-12(11-18-14)17-20-15(3,4)16(5,6)21-17/h9-11,13H,7-8H2,1-6H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGNACSWIOZLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2903808.png)
![5-(4-Methoxypyrimidin-2-yl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2903812.png)

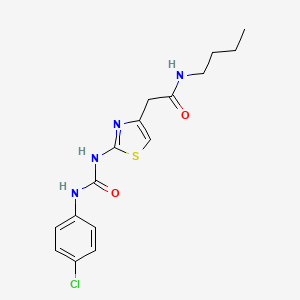
![1-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2903818.png)
![6-ethyl 3-methyl 2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2903820.png)
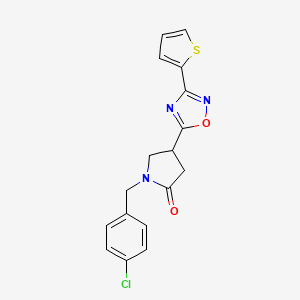

![N-(2,5-dimethoxybenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2903826.png)
![4-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2903827.png)
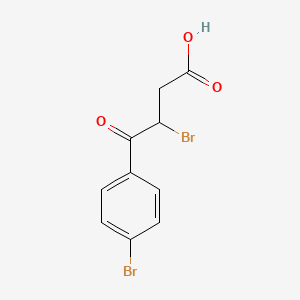
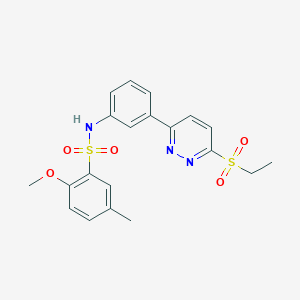
![Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2903830.png)
![N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2903831.png)